molecular formula C18H18BrN3O4 B5130881 2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B5130881
M. Wt: 420.3 g/mol
InChI Key: SNEILHQGIQKOIX-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a nitrophenyl piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.

    Coupling with piperazine: The bromophenoxy intermediate is then reacted with 4-(4-nitrophenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like 2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The nitrophenyl and piperazine groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone: Similar structure with a methoxy group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone may impart unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4/c19-14-1-7-17(8-2-14)26-13-18(23)21-11-9-20(10-12-21)15-3-5-16(6-4-15)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEILHQGIQKOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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